molecular formula C6H9N5 B12877141 3-Amino-1-methyl-5-(methylamino)-1H-pyrazole-4-carbonitrile

3-Amino-1-methyl-5-(methylamino)-1H-pyrazole-4-carbonitrile

Cat. No.: B12877141
M. Wt: 151.17 g/mol
InChI Key: CSYFDQYQHIIHRV-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(methylamino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(methylamino)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(methylamino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Amino-1-methyl-5-(methylamino)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(methylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-1-methyl-5-(methylamino)pyrazole-4-carbonitrile

InChI

InChI=1S/C6H9N5/c1-9-6-4(3-7)5(8)10-11(6)2/h9H,1-2H3,(H2,8,10)

InChI Key

CSYFDQYQHIIHRV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NN1C)N)C#N

Origin of Product

United States

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